

# Spectroscopic and Analytical Profile of 1-Boc-5-aminoindole: A Technical Guide

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## Compound of Interest

Compound Name: 1-Boc-5-Aminoindole

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This technical guide provides a comprehensive overview of the spectroscopic and analytical data for **1-Boc-5-aminoindole** (tert-butyl 5-aminoindole-1-carboxylate), a key intermediate in the synthesis of various biologically active compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Core Compound Information

Property	Value
Chemical Name	tert-butyl 5-aminoindole-1-carboxylate
Synonyms	1-Boc-5-aminoindole, N-Boc-5-aminoindole
CAS Number	166104-20-7
Molecular Formula	C <sub>13</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	232.28 g/mol

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Boc-5-aminoindole**.

## <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

## <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
Data not available in search results	

## Mass Spectrometry (MS) Data

m/z	Interpretation
Data not available in search results	

Note: Specific experimental spectroscopic data for **1-Boc-5-aminoindole** was not available in the performed searches. The tables are provided as a template for the expected data.

## Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data interpretation. The following are general protocols applicable to the analysis of **1-Boc-5-aminoindole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **1-Boc-5-aminoindole**.

- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

#### $^1\text{H}$ and $^{13}\text{C}$ NMR Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- Temperature: Standard probe temperature (e.g., 298 K).
- $^1\text{H}$  NMR Parameters:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-32 (adjust as needed for signal-to-noise).
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Parameters:
  - Pulse sequence: Proton-decoupled pulse program.
  - Number of scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
  - Relaxation delay: 2-5 seconds.
- Reference: The residual solvent peak is typically used for calibration.

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **1-Boc-5-aminoindole** sample directly onto the ATR crystal.

- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

#### Sample Preparation:

- Prepare a dilute solution of **1-Boc-5-aminoindole** in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution to a final concentration of approximately 1-10  $\mu\text{g/mL}$  for analysis.

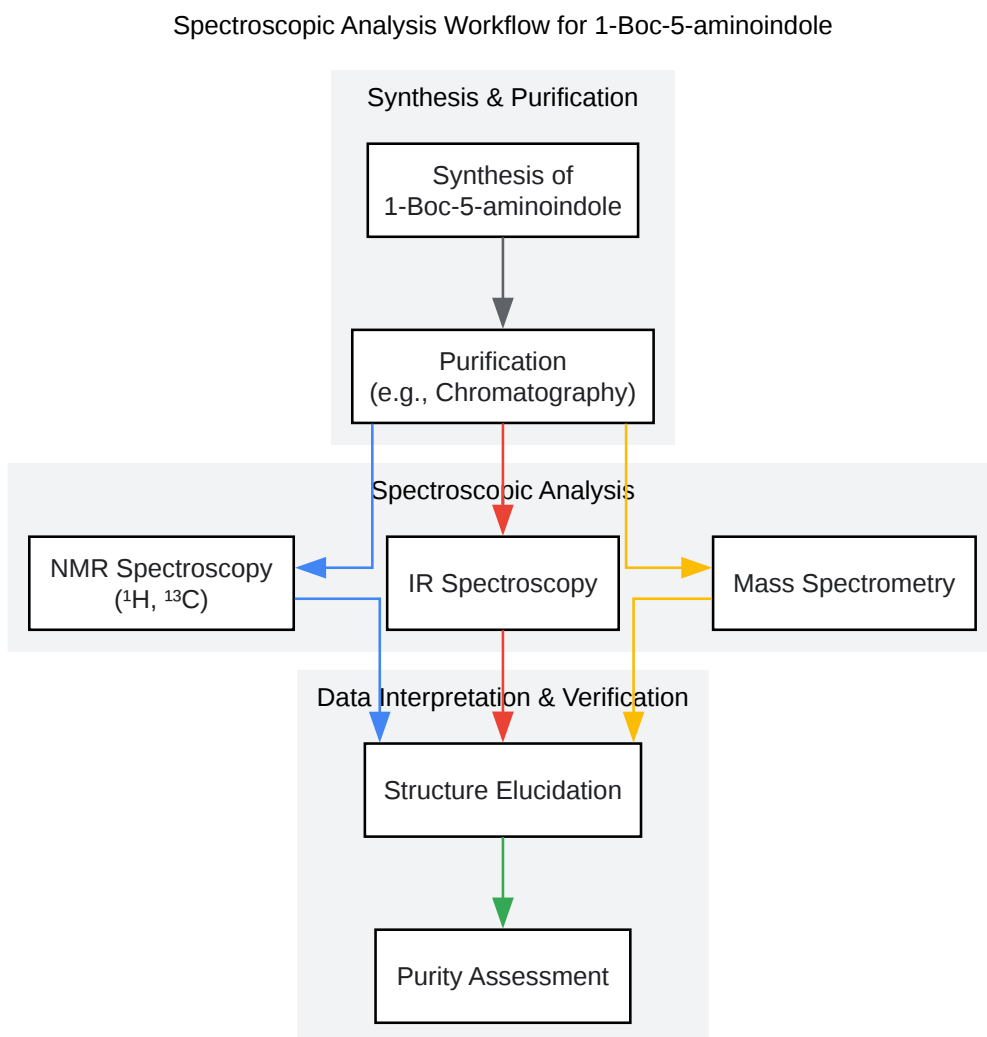
#### Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).
- Ionization Mode: Positive ion mode is typically used to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10  $\mu\text{L/min}$ .

- **Mass Range:** Scan a mass-to-charge ( $m/z$ ) range appropriate for the expected molecular weight (e.g.,  $m/z$  50-500).
- **Source Parameters:** Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and abundant signal.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like **1-Boc-5-aminoindole**.



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